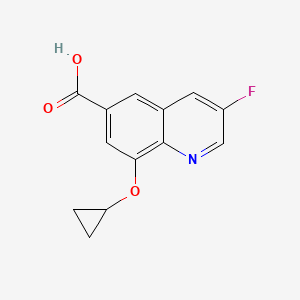![molecular formula C10H16ClNO2 B15365635 (1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)
(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2. It is a derivative of bicyclobutane and contains an amine group, an ester group, and a chlorine atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction typically takes place in an aqueous solution under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and other equipment to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the compound. These products are used in various applications, including the synthesis of other chemical compounds and the development of new materials.
科学的研究の応用
(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it is used as a reagent in biochemical assays and studies of enzyme activity. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of materials and chemicals with specific properties.
作用機序
The mechanism by which (1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
類似化合物との比較
(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride: can be compared with other similar compounds, such as ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate and ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride . These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of This compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its chemical and biological properties.
特性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
ethyl (1R,2R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9?;/m0./s1 |
InChIキー |
PBLUKJJZYDTALO-KNPPEGTOSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](C1N)C=C2.Cl |
正規SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
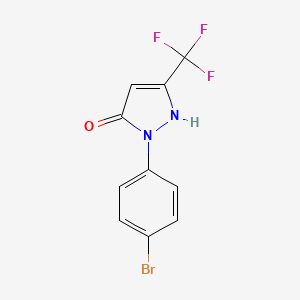
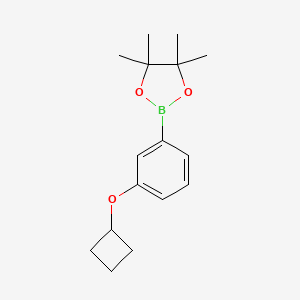
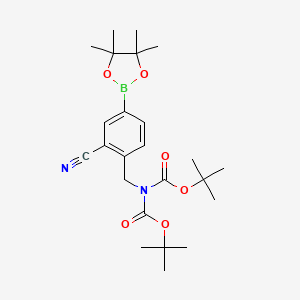
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
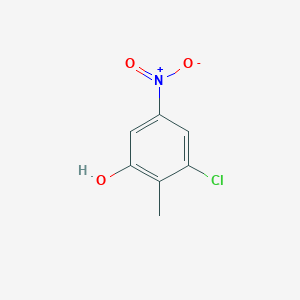
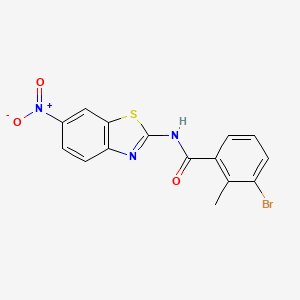
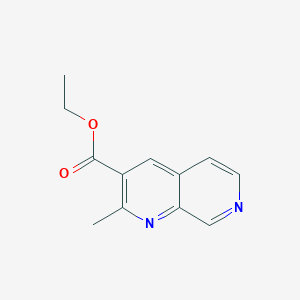

![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
